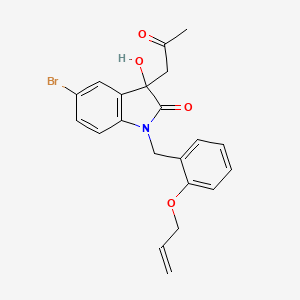

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A study conducted by Bargavi et al. (2021) focused on synthesizing isatin derivatives, including compounds similar to 1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one. They used spectroscopic methods and single-crystal X-ray diffraction for structural analysis. Additionally, they evaluated quantum chemical parameters such as orbital energies and electrophilicity index, and performed druglikeness and bioactivity score calculations (Bargavi, Gouthaman, Sugunalakshmi, & Lakshmi, 2021).

Medicinal Chemistry and Biological Activity

- Vuram et al. (2015) described a method for synthesizing a range of indolyl-indolin-2-ones, which are structurally related to the compound . They highlighted the efficiency of their method in producing these compounds, which can be useful in medicinal chemistry (Vuram, Kabilan, & Chadha, 2015).

Potential Antimicrobial Properties

- Research by Blanchard, Cameron, and Jha (2013) explored the synthesis of indolin-2-one-based enol-ethers, starting from 2-hydroxyindole-3-carboxaldehydes. These compounds could serve as precursors for further chemical modifications, potentially leading to substances with biological activities, including antimicrobial properties (Blanchard, Cameron, & Jha, 2013).

Development of Spiro Heterocyclic Systems

- Abdel-ghany et al. (2000) reported the synthesis of new spiro heterocyclic systems derived from 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one, which is structurally related to the compound of interest. These novel systems could have implications in the development of new chemical entities for various applications (Abdel-ghany, Khodairy, & Moustafa, 2000).

Anticancer and Antimicrobial Activities

- Bikshapathi et al. (2017) synthesized a series of C(3)-trifluoromethylated compounds derived from N-substituted isatins and evaluated them for in vitro cytotoxic and antibacterial activities. This research suggests potential applications of similar compounds in the fields of cancer and infectious diseases (Bikshapathi et al., 2017).

Novel Synthesis Methods

- Wen et al. (2017) developed an efficient approach for synthesizing 2-hydroxy-indolin-3-ones, using a novel oxidative cyclization process. This research contributes to the advancement of synthetic methodologies for producing indolin-3-one derivatives, which could have diverse applications (Wen et al., 2017).

Potential Anti-HIV Activity

- Chander et al. (2018) designed and synthesized compounds based on the 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus, demonstrating promising activity against HIV-1. This indicates the potential of similar compounds in antiviral research (Chander, Tang, Penta, Wang, Bhagwat, Vanthuyne, Albalat, Patel, Sankpal, Zheng, & Sankaranarayanan, 2018).

Propriétés

IUPAC Name |

5-bromo-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrNO4/c1-3-10-27-19-7-5-4-6-15(19)13-23-18-9-8-16(22)11-17(18)21(26,20(23)25)12-14(2)24/h3-9,11,26H,1,10,12-13H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMHWFLOJFNQIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3OCC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2412734.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)

![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)

![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)

![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)

![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)